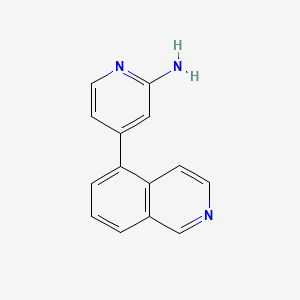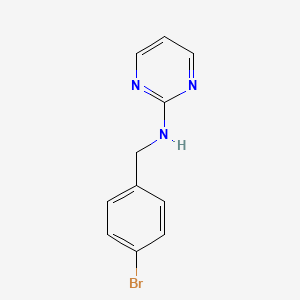![molecular formula C12H20N4O B6632487 (2R)-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]pyrrolidine-2-carboxamide](/img/structure/B6632487.png)
(2R)-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]pyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]pyrrolidine-2-carboxamide, also known as MP-10, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MP-10 is a small molecule that belongs to the class of pyrrolidine carboxamide derivatives, which have been shown to possess a wide range of pharmacological properties. In
Mécanisme D'action
The mechanism of action of (2R)-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]pyrrolidine-2-carboxamide is not fully understood, but it is believed to act through multiple pathways. (2R)-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]pyrrolidine-2-carboxamide has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and phosphodiesterase (PDE). Additionally, (2R)-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]pyrrolidine-2-carboxamide has been shown to activate the nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway, which plays a critical role in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
(2R)-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]pyrrolidine-2-carboxamide has been shown to have a wide range of biochemical and physiological effects. In cancer cells, (2R)-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]pyrrolidine-2-carboxamide has been shown to induce apoptosis and cell cycle arrest by activating the p53 pathway. Inflammatory cells, (2R)-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]pyrrolidine-2-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), by inhibiting the activity of COX-2 and LOX enzymes. In neurological disorders, (2R)-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]pyrrolidine-2-carboxamide has been shown to reduce oxidative stress and inflammation by activating the Nrf2 pathway.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of (2R)-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]pyrrolidine-2-carboxamide is its versatility in different experimental settings. (2R)-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]pyrrolidine-2-carboxamide can be used in both in vitro and in vivo experiments to study its pharmacological properties. However, one of the limitations of (2R)-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]pyrrolidine-2-carboxamide is its limited solubility in water, which can affect its bioavailability and pharmacokinetics. Additionally, the mechanism of action of (2R)-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]pyrrolidine-2-carboxamide is not fully understood, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for the study of (2R)-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]pyrrolidine-2-carboxamide. One of the areas of research is the development of more efficient synthesis methods to produce (2R)-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]pyrrolidine-2-carboxamide with higher yields and purity. Additionally, further studies are needed to elucidate the mechanism of action of (2R)-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]pyrrolidine-2-carboxamide and its potential interactions with other drugs. Furthermore, the therapeutic potential of (2R)-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]pyrrolidine-2-carboxamide in other diseases, such as cardiovascular diseases and metabolic disorders, should be explored. Finally, the development of novel derivatives of (2R)-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]pyrrolidine-2-carboxamide with improved pharmacological properties could lead to the discovery of new therapeutic agents.
Méthodes De Synthèse
(2R)-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]pyrrolidine-2-carboxamide can be synthesized using a multi-step process that involves the reaction of 4,5-dimethyl-1H-pyrazole with (R)-2-(tert-butoxycarbonylamino)pyrrolidine-2-carboxylic acid, followed by deprotection of the tert-butoxycarbonyl group using trifluoroacetic acid. The final product is obtained after purification using column chromatography. This synthesis method has been optimized to produce high yields of (2R)-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]pyrrolidine-2-carboxamide with high purity.
Applications De Recherche Scientifique
(2R)-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]pyrrolidine-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, (2R)-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]pyrrolidine-2-carboxamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation is a common underlying factor in many diseases, and (2R)-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]pyrrolidine-2-carboxamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurological disorders, (2R)-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]pyrrolidine-2-carboxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Propriétés
IUPAC Name |
(2R)-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c1-9-10(8-15-16-9)4-2-7-14-12(17)11-5-3-6-13-11/h8,11,13H,2-7H2,1H3,(H,14,17)(H,15,16)/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPTXZGXDTZKYQM-LLVKDONJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)CCCNC(=O)C2CCCN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=NN1)CCCNC(=O)[C@H]2CCCN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]pyrrolidine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2R)-1-aminopropan-2-yl]-2,5-dichlorothiophene-3-carboxamide](/img/structure/B6632404.png)


![2-Hydroxy-2-methyl-3-[(2-methyl-1,3-thiazole-5-carbonyl)amino]propanoic acid](/img/structure/B6632422.png)
![N-[[3-(3-bromo-4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2,2,2-trifluoroethanamine](/img/structure/B6632445.png)
![2-amino-4-bromo-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide](/img/structure/B6632452.png)
![6-methyl-N-[2-(1-methylpyrazol-3-yl)ethyl]pyridin-2-amine](/img/structure/B6632458.png)

![(3S)-N-[(5-methylfuran-2-yl)methyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B6632479.png)

![(2R)-2-[(2-cyclopent-2-en-1-ylacetyl)amino]-3-phenylpropanoic acid](/img/structure/B6632495.png)
![3-[[(2R)-2-amino-4-methylsulfanylbutanoyl]amino]-N-methylbenzamide](/img/structure/B6632504.png)

